molecular formula C7H8IN B1348545 5-Iodo-2-methylaniline CAS No. 83863-33-6

5-Iodo-2-methylaniline

Cat. No.: B1348545
CAS No.: 83863-33-6
M. Wt: 233.05 g/mol
InChI Key: IOEHXNCBPIBDBZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Iodo-2-methylaniline can be synthesized through the iodination of 2-methylaniline. The reaction typically involves the use of iodine and hydrogen iodide or other iodinating reagents under appropriate conditions . The general reaction is as follows: [ \text{C7H9N} + \text{I2} \rightarrow \text{C7H8IN} + \text{HI} ]

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the use of catalysts to enhance the efficiency of the iodination reaction .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation: Products include various oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound.

    Coupling Reactions: Biaryl compounds are commonly formed.

Scientific Research Applications

Chemistry: 5-Iodo-2-methylaniline is used as a building block in organic synthesis. It is involved in the preparation of complex molecules through various coupling reactions .

Biology and Medicine: The compound serves as an intermediate in the synthesis of pharmaceutical agents. It is used in the development of drugs and other biologically active molecules .

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. It acts as a precursor for the synthesis of colorants used in textiles and other materials .

Mechanism of Action

The mechanism of action of 5-iodo-2-methylaniline involves its participation in various chemical reactions. In Suzuki-Miyaura coupling reactions, for example, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Uniqueness: 5-Iodo-2-methylaniline is unique due to its specific substitution pattern, which allows it to participate in a wide range of chemical reactions. Its iodine and amino groups make it a versatile intermediate in organic synthesis, enabling the formation of various complex molecules .

Properties

IUPAC Name

5-iodo-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN/c1-5-2-3-6(8)4-7(5)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEHXNCBPIBDBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50232753
Record name 5-Iodo-o-toluidine
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Molecular Weight

233.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83863-33-6
Record name 5-Iodo-2-methylaniline
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Record name 5-Iodo-o-toluidine
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Record name 5-Iodo-o-toluidine
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Record name 5-iodo-o-toluidine
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Record name 5-Iodo-o-toluidine
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Synthesis routes and methods

Procedure details

To a solution of 4-iodo-1-methyl-2-nitro-benzene (25.0 g, 107 mmol) in 300 mL of ethanol was added sulfided platinum (3.00 g) and ammonium formate (20.3 g, 321 mmol). The mixture was heated to reflux for 12 h and then cooled to 22° C., filtered through Celite® and concentrated in vacuo. The resulting residue was diluted with H2O (300 mL) and extracted with 3×200 mL CH2Cl2. The organic fractions were combined, washed with brine, dried over Na2SO4 and concentrated in vacuo to give b (21.1 g, 95%): MS m/z=234 (M+H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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